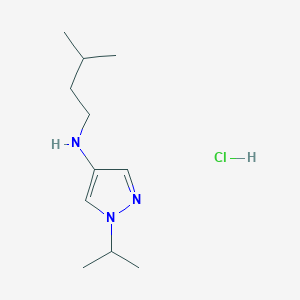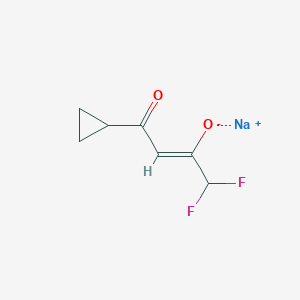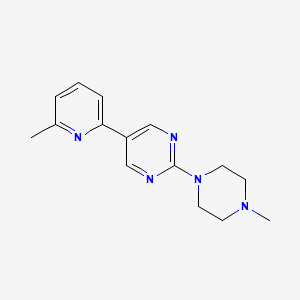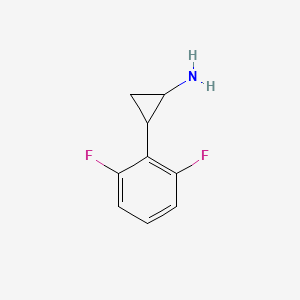
9-cyclopropyl-6-(piperazin-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-6-(piperazin-1-yl)-9H-purine is a synthetic compound that belongs to the purine class of heterocyclic organic compounds Purines are known for their significant roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-(piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9-cyclopropyl-6-(piperazin-1-yl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-(piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]-quinolin-3,4-dione
- 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione
Uniqueness
Compared to similar compounds, 9-cyclopropyl-6-(piperazin-1-yl)-9H-purine is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a piperazine ring
Properties
Molecular Formula |
C12H16N6 |
|---|---|
Molecular Weight |
244.30 g/mol |
IUPAC Name |
9-cyclopropyl-6-piperazin-1-ylpurine |
InChI |
InChI=1S/C12H16N6/c1-2-9(1)18-8-16-10-11(14-7-15-12(10)18)17-5-3-13-4-6-17/h7-9,13H,1-6H2 |
InChI Key |
CBPQTVOCNAACKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12223648.png)


![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one](/img/structure/B12223663.png)
![5-((3,5-Dimethylisoxazol-4-yl)methyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12223673.png)



![(2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B12223697.png)

![4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12223715.png)
![2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12223719.png)
![(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine](/img/structure/B12223720.png)
![1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2-methylpropan-1-one](/img/structure/B12223733.png)
